2-(Azetidin-1-yl)-2-oxoacetic acid

Description

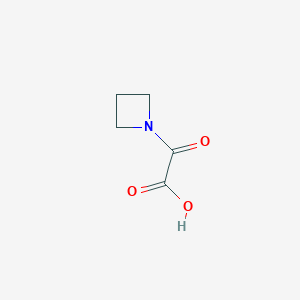

2-(Azetidin-1-yl)-2-oxoacetic acid is a β-keto acid derivative featuring a four-membered azetidine ring attached to a carbonyl group. These analogs are pivotal in medicinal chemistry, serving as intermediates for drug synthesis (e.g., saxagliptin ) or enzyme inhibitors . The azetidine moiety’s strained ring system may confer unique reactivity and pharmacokinetic properties compared to bulkier substituents.

Structure

3D Structure

Properties

IUPAC Name |

2-(azetidin-1-yl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c7-4(5(8)9)6-2-1-3-6/h1-3H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKXPOIQAAMIVEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70566724 | |

| Record name | (Azetidin-1-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89072-13-9, 749177-98-8 | |

| Record name | SF 2185 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089072139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Azetidin-1-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Azetidine Ring Formation via Cyclization

The azetidine ring, a strained four-membered nitrogen-containing heterocycle, is often synthesized via cyclization reactions. One approach involves the intramolecular nucleophilic attack of an amine on a carbonyl group. For example, β-lactam (azetidinone) synthesis via the Staudinger ketene-imine cycloaddition is well-documented. Adapting this method, 2-(Azetidin-1-yl)-2-oxoacetic acid could be synthesized by reacting a ketoacid derivative (e.g., glyoxylic acid) with an azetidine precursor.

Azetidine derivatives are typically prepared from 1-benzyl-azetidine intermediates, as demonstrated in the synthesis of (S)-azetidine-2-carboxylic acid. In this patent, 1-benzyl-azetidine-2-carboxylic acid undergoes salt formation with D-α-phenylethylamine, followed by recrystallization and debenzylation using palladium-catalyzed hydrogenolysis. By substituting the carboxylic acid group with a ketoacid moiety, this route could yield this compound.

Critical Parameters:

-

Solvent Selection : Polar aprotic solvents like acetonitrile or acetone enhance reaction efficiency.

-

Catalyst : Palladium carbon (5–10 wt%) under hydrogen pressure (2 MPa) facilitates debenzylation.

-

Yield Optimization : Recrystallization in ethanol or acetone improves purity (>99% HPLC).

Condensation Reactions with Amidoximes

Reaction Conditions:

Oxidation of Precursor Molecules

Side-Chain Oxidation of Azetidine Derivatives

Oxidation of alcohol or amine side chains on azetidine rings offers a pathway to ketoacids. For example, 2-(Azetidin-1-yl)ethanol could be oxidized using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) to form the corresponding ketoacid. However, over-oxidation risks and functional group compatibility must be carefully controlled.

Case Study:

In the synthesis of retinol-binding protein antagonists, oxidation of secondary alcohols to ketones was achieved using Dess-Martin periodinane. Applying this to 2-(Azetidin-1-yl)ethanol derivatives could yield this compound with minimal byproducts.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Cycloaddition Reactions for β-Lactam Formation

The keto group enables [2+2] cycloaddition with imines to form β-lactam derivatives, a reaction optimized under thermal and microwave conditions ( , ).

| Entry | Reactant (Imine) | Solvent | Conditions | Yield (%) | Product Structure |

|---|---|---|---|---|---|

| 1 | 4-BrC₆H₄-N=CHPh | CH₂Cl₂ | Microwave, 100°C | 78 | trans-Bis-β-lactam |

| 2 | Ph-N=CH(4-ClC₆H₄) | CH₂Cl₂ | Thermal, 50°C | 67 | cis-Bis-β-lactam |

| 3 | 4-MeC₆H₄-N=CHPh | CHCl₃ | Microwave, 100°C | 50 | trans-β-lactam |

Key findings :

-

Microwave irradiation enhances reaction efficiency (78% vs. 67% under thermal conditions) due to rapid ketene intermediate formation ( ).

-

Dichloromethane outperforms toluene or chloroform as a solvent (Table 1, ).

Acylation and Esterification

The acetic acid moiety undergoes acylation with acid chlorides or anhydrides to generate bioactive derivatives ( , ):

Reaction pathway :

-

Activation of 2-(Azetidin-1-yl)-2-oxoacetic acid with pivaloyl chloride forms a mixed anhydride intermediate.

-

Nucleophilic attack by amines or alcohols yields acylated products.

Example :

-

Reaction with methyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate produces proline-based analogues (e.g., (±)-15 ), showing antimicrobial activity ( ).

Thiazolo[5,4-d]thiazole Formation ( ):

-

Reaction with SCl₂ generates thiazolo-thiazoles via dimerization of intermediate α-adducts.

-

Mechanism :

-

Initial attack by SCl₂ on the isocyanide group.

-

Dimerization and cyclization to form the heterocyclic core.

-

Quinazoline Derivatives ( ):

-

Condensation with methyl anthranilate yields sulfonylguanidine intermediates, which cyclize to quinazolines under heating.

Metal-Catalyzed C–H Functionalization

Palladium-catalyzed C(sp³)–H arylation modifies the azetidine ring ( ):

Optimized conditions :

-

Catalyst: Pd(OAc)₂ (10 mol%).

-

Additive: (BnO)₂PO₂H (20 mol%).

-

Solvent: DCE, 110°C under N₂.

Result :

-

Arylated derivatives (e.g., 7a ) form in 72% yield, confirmed by ¹H NMR.

-

The N-trifluoroacetamide (N-TFA) protecting group is critical for regioselectivity.

Biological Activity Correlation

Reaction products demonstrate significant bioactivity:

| Derivative | Biological Activity | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| Bis-β-lactam 9a | Antimicrobial (Gram+) | 4–16 μg/mL | |

| Acylsulfonamide 9 | Enzyme inhibition (RBP4) | 48% at 100 μM | |

| Thiazolo-thiazole 21 | Antiviral (Hypothesized) | N/A |

Synthetic Limitations and Challenges

Scientific Research Applications

Pharmaceutical Development

Building Block for Drug Synthesis

2-(Azetidin-1-yl)-2-oxoacetic acid serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets. Research indicates that it may interact with biological systems, modulating enzyme activity or receptor interactions, which is critical for drug discovery and development.

Case Study: Antimicrobial Activity

Preliminary studies have shown that this compound exhibits antimicrobial properties. These findings suggest its potential use as an active ingredient in antibiotic formulations. Further investigations into its mechanism of action are ongoing, focusing on its interactions with bacterial enzymes.

Bioactive Compound Investigation

Ongoing research is focusing on the biological activity of this compound, particularly its potential as a therapeutic agent. Studies are examining its effects on various biological targets, including enzymes involved in metabolic pathways and receptors implicated in disease processes .

Potential Therapeutic Applications

The compound's ability to modulate enzyme activity suggests applications in treating conditions such as metabolic disorders and infections. Its unique structure may also allow it to cross biological membranes effectively, enhancing its therapeutic potential .

Mechanism of Action

The mechanism by which 2-(Azetidin-1-yl)-2-oxoacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Analogues of 2-Oxoacetic Acid Derivatives

Key Contrasts and Challenges

- Synthetic Accessibility: Adamantyl derivatives initially lacked efficient routes, necessitating novel oxidation strategies , whereas aryl analogs benefit from established catalytic methods .

- Steric Effects : Bulky substituents (e.g., adamantyl) hinder reactivity but improve drug stability, whereas smaller rings (e.g., azetidinyl) may enhance reactivity at the expense of strain-induced instability.

- Biological Performance : Thiazolidine-based analogs underperform against bacterial targets , emphasizing the need for substituent-specific optimization.

Biological Activity

2-(Azetidin-1-yl)-2-oxoacetic acid is a heterocyclic compound featuring a four-membered azetidine ring and an acetic acid moiety with a keto group. Its unique structure imparts distinct chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and drug discovery. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential enzyme interactions, and therapeutic applications.

- Molecular Formula : C₅H₉NO₃

- Molecular Weight : Approximately 129.11 g/mol

- Structure : The compound consists of an azetidine ring attached to a keto-acid, allowing for versatile synthetic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown its effectiveness against various bacterial and fungal strains, suggesting potential applications in treating infections.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/ml |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 8 |

| Aspergillus niger | 32 |

The biological activity of this compound may involve modulation of enzyme activities or receptor interactions. Studies are ongoing to elucidate its specific targets within biological systems. The compound's ability to interact with enzymes could lead to the development of novel therapeutic agents aimed at various diseases.

Case Studies

-

Antimicrobial Efficacy Study

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with MIC values suggesting it could serve as a potential candidate for antibiotic development. -

Enzyme Interaction Analysis

In another investigation, the compound was tested for its ability to interact with specific enzymes involved in metabolic pathways. Initial findings suggest that it may act as a reversible inhibitor, affecting enzyme kinetics and potentially leading to altered metabolic outcomes.

Potential Applications

Given its biological activity, this compound holds promise in several areas:

- Drug Development : Its antimicrobial properties make it a candidate for new antibiotics.

- Therapeutic Agent : Potential use in treating metabolic disorders through enzyme modulation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Azetidin-1-yl)-2-oxoacetic acid, and how can reaction conditions be optimized for higher yields?

- Answer : The synthesis of this compound can be approached via acylation of azetidine with oxalyl chloride derivatives. For example, analogous compounds like 2-(methylamino)-2-oxoacetic acid are synthesized by reacting ethyl oxalyl chloride with methylamine, followed by hydrolysis . Optimization strategies include:

- Temperature control : Maintaining low temperatures (0–5°C) during acylation to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., THF, DCM) improve reaction homogeneity and yield .

- Catalytic additives : Using DMAP (4-dimethylaminopyridine) to accelerate acylation .

- Workup protocols : Acidic hydrolysis under mild conditions (e.g., dilute HCl) to preserve the azetidine ring .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound, and what key spectral features should researchers focus on?

- Answer :

- NMR Spectroscopy :

- 1H NMR : Look for signals corresponding to the azetidine N–CH2 protons (δ ~3.5–4.0 ppm) and the α-keto carbonyl group (C=O, δ ~170–180 ppm in 13C NMR) .

- 2D NMR (HSQC, COSY) : Resolves coupling between protons and adjacent carbons, confirming the connectivity of the azetidine ring and keto group .

- IR Spectroscopy : Strong absorption bands at ~1700–1750 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N–H stretch) .

- X-ray Crystallography : Determines crystal packing and intramolecular hydrogen bonding, critical for understanding tautomeric stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in tautomeric forms of this compound observed in different analytical conditions?

- Answer : Tautomeric equilibria (e.g., keto-enol) can vary with solvent polarity, pH, and temperature. To resolve discrepancies:

- Variable-Temperature NMR : Monitor chemical shift changes in DMSO-d6 or CDCl3 to identify dominant tautomers at different temperatures .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict relative stability of tautomers and validate experimental data .

- pH-Dependent Studies : Adjust solution pH to stabilize specific forms; the keto form predominates in neutral conditions, while enol forms emerge in acidic/basic media .

Q. What computational methods are recommended to predict the reactivity and stability of this compound in complex reaction environments?

- Answer :

- Molecular Dynamics (MD) Simulations : Model solvation effects and intermolecular interactions in catalytic systems (e.g., aqueous vs. organic solvents) .

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For 2-oxoacetic acid derivatives, the α-keto carbonyl is a key reactive site .

- Reactivity Descriptors : Use Fukui indices to identify regions prone to nucleophilic attack, guiding functionalization strategies .

Q. How can researchers address discrepancies in reported catalytic activity of metal complexes involving this compound ligands?

- Answer : Contradictions often arise from differences in:

- Coordination Geometry : X-ray absorption spectroscopy (XAS) clarifies whether the ligand binds via the carbonyl oxygen or azetidine nitrogen .

- Counterion Effects : Anions (e.g., Cl⁻, NO3⁻) influence metal-ligand binding strength; use ESI-MS to monitor ion pairing .

- Reaction Medium : Polar solvents stabilize ionic intermediates, altering catalytic pathways. Compare yields in DMF vs. toluene .

Methodological Considerations

Q. What strategies are effective for analyzing the ecological impact of this compound in laboratory waste streams?

- Answer :

- Biodegradation Assays : Use OECD 301F tests to measure degradation rates in aqueous systems .

- Toxicity Profiling : Conduct Daphnia magna acute toxicity tests (EC50) and algal growth inhibition studies .

- Advanced Oxidation Processes (AOPs) : Evaluate UV/H2O2 or Fenton reactions for degrading the compound in waste .

Q. How should researchers design experiments to study the biological activity of this compound derivatives?

- Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the azetidine ring (e.g., substituents at C3) and α-keto group .

- Enzyme Inhibition Assays : Test against targets like lactate dehydrogenase (LDH) using spectrophotometric NADH depletion assays .

- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY) and confocal microscopy to track intracellular localization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.